ebelactone a

Description

BenchChem offers high-quality ebelactone a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ebelactone a including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

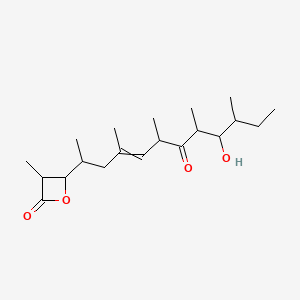

4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)-3-methyloxetan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISDAHQBUYEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ebelactone A: Discovery, Biosynthesis, and Therapeutic Potential of a Streptomyces aburaviensis β-Lactone

Executive Summary

Ebelactone A is a naturally occurring β-lactone and a potent enzyme inhibitor first isolated from the soil actinomycete Streptomyces aburaviensis. As a secondary metabolite, it demonstrates remarkable efficacy in irreversibly inhibiting serine hydrolases, including pancreatic lipases and liver esterases. This technical whitepaper explores the structural biology, biosynthetic origins, and mechanism of action of Ebelactone A, while providing a self-validating, step-by-step methodology for its isolation and purification from microbial fermentation broths.

Discovery and Structural Biology

Ebelactone A and its homologue, Ebelactone B, were discovered in 1980 by Hamao Umezawa and his research group during a targeted screening of microbial broths for natural esterase inhibitors 1. The compounds were isolated from the cultured strain Streptomyces aburaviensis MG7-G1 .

Structurally, Ebelactone A is defined by a highly strained four-membered β-lactone ring, which serves as the critical pharmacophore. Because of the intense ring strain, the β-lactone moiety is highly susceptible to nucleophilic attack, a feature that dictates both its biological mechanism of action and the strict physicochemical parameters required during its isolation 2.

Biosynthetic Pathway: The Role of β-Lactone Synthetase

The biosynthesis of Ebelactone A diverges significantly from other well-known β-lactones like lipstatin. While lipstatin is formed via fatty acid condensation, Ebelactone A relies on a polyketide synthase (PKS) multi-domain protein for carbon chain elongation 3.

Historically, it was hypothesized that the β-lactone ring formed via spontaneous cyclization of a β-hydroxy-thioester intermediate. However, modern genomic analysis of the S. aburaviensis gene cluster (ebeA–G) identified orf1, a gene encoding a dedicated β-lactone synthetase [[4]](). This enzyme, which shares 46% amino acid sequence identity with OleC (an enzyme involved in microbial olefin biosynthesis), actively catalyzes the cyclization of the intermediate to yield the mature β-lactone ring 3.

Biosynthetic pathway of Ebelactone A highlighting β-lactone synthetase.

Mechanism of Action & Enzyme Kinetics

Ebelactones function as suicide inhibitors of various serine hydrolases, including lipases, esterases, and N-formylmethionine aminopeptidases 5. The mechanism relies entirely on the structural tension of the β-lactone ring. When Ebelactone A enters the catalytic pocket of a target enzyme, the highly reactive carbonyl carbon of the ring undergoes a nucleophilic attack by the hydroxyl group of the active-site serine residue (Ser-OH) 5. This interaction forces the four-membered ring to open, resulting in the formation of a stable, covalently bound acyl-enzyme complex that irreversibly blocks the enzyme's active site .

Mechanism of irreversible serine hydrolase inhibition via ring opening.

Quantitative Enzyme Inhibition Data

Both Ebelactone A and B exhibit extraordinary potency against mammalian lipases and esterases. The table below summarizes their half-maximal inhibitory concentrations (IC50) and efficacy metrics across different targets.

| Inhibitor Compound | Target Enzyme | IC50 / Inhibition Efficacy | Reference |

| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL | 1 |

| Ebelactone B | Hog Pancreatic Lipase | 0.8 ng/mL | 1 |

| Ebelactone A | Liver Esterase | 56 ng/mL | 1 |

| Ebelactone B | Liver Esterase | 0.35 ng/mL | [[1]]() |

| Ebelactone A | Intestinal Lipase (C. undecimalis) | 89.8% inhibition | 5 |

Isolation and Purification Protocol (Self-Validating System)

The isolation of β-lactones from microbial broths is notoriously difficult due to the chemical lability of the four-membered ring 2. Exposure to heat, acidic environments, or nucleophilic bases will rapidly hydrolyze the molecule into an inactive β-hydroxy acid. The following protocol is engineered to prevent degradation while utilizing a self-validating bioassay to guarantee structural integrity.

Step 1: Fermentation

-

Action: Inoculate Streptomyces aburaviensis MG7-G1 in a neutral pH nutrient broth (composed of starch, yeast extract, and peptone). Incubate at 27–30°C for 72–120 hours.

-

Causality: Ebelactone A is a secondary metabolite synthesized during the stationary growth phase. Maintaining a strictly neutral pH is paramount, as basic conditions trigger spontaneous epimerization and hydrolytic ring opening 2.

Step 2: Solvent Extraction

-

Action: Filter the fermentation broth to remove the mycelial mass. Extract the aqueous filtrate with an equal volume of ethyl acetate (EtOAc).

-

Causality: Ebelactone A is moderately lipophilic. Ethyl acetate provides the optimal partition coefficient to selectively draw the compound out of the aqueous phase without requiring highly polar solvents that might co-extract degradative enzymes.

Step 3: Silica Gel Chromatography

-

Action: Evaporate the EtOAc extract under reduced pressure at a temperature not exceeding 40°C. Load the crude residue onto a silica gel column and elute using a gradient of hexane and ethyl acetate.

-

Causality: Low-temperature evaporation prevents thermal degradation. The hexane/EtOAc gradient serves as a mild, non-nucleophilic mobile phase, which is critical because β-lactones are rapidly destroyed by protic or nucleophilic solvents 2.

Step 4: Self-Validating Bioassay-Guided Fractionation

-

Action: Aliquot 10 µL of each chromatographic fraction into a 96-well microplate containing 1 mM p-nitrophenyl acetate (pNPA) and a standardized esterase solution. Measure the absorbance at 400 nm 6.

-

Causality (The Self-Validating Loop): pNPA is a chromogenic substrate that turns yellow (releasing p-nitrophenol) upon cleavage by an esterase. Fractions containing intact Ebelactone A will aggressively inhibit the esterase, resulting in no color change. If the β-lactone ring was accidentally hydrolyzed during prior steps, the molecule loses its inhibitory capacity 7, and the well will turn yellow. This ensures that only structurally intact, biologically active fractions are advanced.

Step 5: Preparative HPLC

-

Action: Pool the active (colorless) fractions and subject them to reverse-phase HPLC (C18 column) using an acetonitrile/water gradient to achieve >95% purity, separating Ebelactone A from Ebelactone B.

Workflow for the isolation and purification of Ebelactone A.

References

-

2 Chapter 1: Ebelactone-a - foster77.co.uk

-

3 β-Lactone Synthetase Found in Olefin Biosynthesis Path-way - PMC - nih.gov

-

7 Microbial lipases and their industrial applications: a comprehensive review - scispace.com

-

4 β-Lactone Synthetase Found in the Olefin Biosynthesis Pathway | Biochemistry - acs.org

-

6 US5506097A - Method for inhibiting β-protein enzymatic activity - Google Patents

-

5 Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles - mdpi.com

-

1 Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC - nih.gov

-

[]() A synthesis of ( )-ebelactones A and B Tetrahedron - electronicsandbooks.com

Sources

- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foster77.co.uk [foster77.co.uk]

- 3. β-Lactone Synthetase Found in Olefin Biosynthesis Path-way - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles [mdpi.com]

- 6. US5506097A - Method for inhibiting β-protein enzymatic activity - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

Ebelactone A: A Strategic Guide to Isolation from Actinomycetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded guide to the isolation of Ebelactone A, a potent β-lactone esterase inhibitor, from its natural actinomycete producers. Moving beyond a simple recitation of steps, this guide illuminates the causal reasoning behind each phase of the workflow, from microbial culture to high-purity isolation. The methodologies described are designed as self-validating systems, ensuring reproducibility and integrity in the research and drug development setting.

Introduction: The Significance of Ebelactone A

Ebelactone A is a natural product belonging to the β-lactone class of compounds, known for their potent biological activities.[1][2] Produced by actinomycetes, particularly strains of Streptomyces, these molecules are of significant interest to the scientific community.[3][4] Ebelactone A specifically is a powerful inhibitor of esterases and lipases.[3][5] This inhibitory action makes it a valuable biochemical probe and a lead compound for developing therapeutic agents. For instance, its ability to inactivate homoserine transacetylase, an enzyme crucial for methionine biosynthesis in many bacteria and fungi, highlights its potential as a novel antimicrobial agent.[6] The successful isolation of Ebelactone A is the foundational step for all subsequent structural elucidation, derivatization, and preclinical evaluation.

Part 1: Sourcing the Molecule - Fermentation of the Producer Strain

The genesis of Ebelactone A lies within the intricate metabolic machinery of its microbial producer. The genus Streptomyces, a prolific source of the world's antibiotics and other bioactive compounds, is the primary focus.[7][8] The strain Streptomyces aburaviensis ATCC 31860 has been specifically identified as a producer of Ebelactone A.[1] The primary directive of the fermentation stage is to manipulate the culture environment to maximize the production (titer) of this target secondary metabolite.

The Causality of Fermentation Optimization

The production of secondary metabolites like Ebelactone A is not constitutive; it is a highly regulated process influenced by a multitude of environmental cues.[9] Key physical and chemical parameters must be systematically optimized for each specific strain.[10]

-

Nutrient Composition: Carbon and nitrogen sources are not merely for biomass accumulation; their type and concentration can trigger the metabolic switch towards secondary metabolite production. Starch or glucose often serve as effective carbon sources, while various nitrates or complex organic sources like casein can be optimal nitrogen suppliers.[10][11]

-

Physicochemical Environment: Parameters such as pH, temperature, and aeration directly impact enzyme kinetics and cellular physiology.[12] For most Streptomyces species, a neutral pH and temperatures between 28-32°C are favorable for antibiotic production.[10][11] Adequate aeration is critical for these aerobic organisms.

-

Incubation Period: Secondary metabolite production typically occurs during the stationary phase of growth, after the primary growth phase has slowed.[8] Determining the optimal harvest time is crucial to capture the peak production titer.

Experimental Protocol 1: Shake-Flask Fermentation of Streptomyces aburaviensis

This protocol details a standard lab-scale fermentation for producing Ebelactone A. The principle is to provide a nutrient-rich environment and optimal growth conditions to encourage the synthesis and secretion of the target compound.

1. Inoculum Preparation (Seed Culture): a. Using a sterile loop, transfer a single, well-isolated colony of S. aburaviensis from a maintenance agar slant (e.g., Starch Casein Agar) into a 250 mL flask containing 50 mL of sterile seed medium (e.g., ISP-2 broth). b. Incubate the flask at 30°C on a rotary shaker at 180-200 rpm for 48-72 hours, or until dense, homogenous growth is observed. This seed culture ensures a robust and uniform inoculum for the production phase.

2. Production Culture: a. Prepare the production medium (see Table 1 for a representative composition). Dispense 100 mL of the medium into multiple 500 mL baffled flasks and sterilize by autoclaving. b. Inoculate each production flask with 5% (v/v) of the seed culture (i.e., 5 mL of seed culture per 100 mL of production medium). c. Incubate the production flasks at 30-32°C on a rotary shaker at 180-200 rpm.[11] d. The fermentation is typically carried out for 5 to 8 days.[10][11] Monitoring the production profile via small-scale extraction and TLC or HPLC analysis is recommended to determine the optimal harvest time.

Data Presentation: Fermentation Parameters

Table 1: Representative Fermentation Medium & Conditions

| Parameter | Value / Composition | Rationale |

| Carbon Source | Soluble Starch: 10 g/L | A complex carbohydrate that supports sustained growth and often enhances secondary metabolite production.[11] |

| Nitrogen Source | Casein: 0.3 g/L; KNO₃: 2.0 g/L | Provides essential amino acids and nitrogen for biosynthesis. |

| Mineral Salts | K₂HPO₄: 2.0 g/L; NaCl: 2.0 g/L; MgSO₄·7H₂O: trace | Maintain osmotic balance and provide essential cofactors for enzymes. |

| pH | 7.2 - 7.4 | Optimal pH range for the growth and productivity of many Streptomyces species.[11] |

| Temperature | 30 - 32°C | Supports optimal enzymatic activity for bacterial growth and metabolite synthesis.[11] |

| Agitation | 180 - 200 rpm | Ensures sufficient aeration and nutrient distribution in shake-flask culture. |

| Incubation Period | 5 - 8 days | Corresponds to the stationary phase where secondary metabolite production is typically maximal.[11] |

Part 2: The Harvest - Extraction of Crude Ebelactone A

Following fermentation, the target compound is present in both the culture broth (filtrate) and potentially within the microbial cells (mycelium). The objective of extraction is to efficiently transfer Ebelactone A from this complex aqueous and solid matrix into an organic solvent, thereby concentrating the product and removing polar impurities like salts and sugars.

The Logic of Liquid-Liquid Extraction

The choice of solvent is paramount. Ethyl acetate is frequently employed for extracting moderately polar secondary metabolites from fermentation broths.[13][14] Its desirable properties include:

-

Immiscibility with Water: Allows for clean separation of the aqueous and organic phases.

-

Favorable Partition Coefficient: Ebelactone A will preferentially move into the ethyl acetate phase.

-

Moderate Volatility: The solvent can be easily removed under reduced pressure to yield the crude extract.

Visualization: Overall Isolation Workflow

Caption: Overall workflow from fermentation to pure Ebelactone A.

Experimental Protocol 2: Crude Extraction

This protocol ensures the exhaustive recovery of Ebelactone A from the entire fermentation culture.

-

Separation of Biomass: Harvest the entire culture broth from the fermentation flasks and centrifuge at 8,000 x g for 20 minutes to pellet the mycelium. Decant and collect the supernatant (culture filtrate).

-

Filtrate Extraction: a. Transfer the culture filtrate to a separatory funnel of appropriate size. b. Add an equal volume of ethyl acetate, stopper the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure. c. Allow the layers to separate completely. Drain the lower aqueous layer. Collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery. Pool all ethyl acetate extracts.

-

Mycelial Extraction (Optional but Recommended): a. To ensure complete recovery, the mycelial pellet can be extracted by suspending it in a 1:1 mixture of methanol and acetone and stirring for several hours.[14] b. Filter the mixture and concentrate the solvent. The residue can then be partitioned between ethyl acetate and water, with the ethyl acetate layer being combined with the main extract.

-

Drying and Concentration: a. Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. b. Filter off the Na₂SO₄ and transfer the dried extract to a round-bottom flask. c. Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, gummy crude extract.

Part 3: The Refinement - Chromatographic Purification

The crude extract is a complex mixture containing Ebelactone A alongside numerous other metabolites, pigments, and lipids. Purification is a multi-stage process that leverages the principles of chromatography to separate molecules based on their distinct physicochemical properties like polarity and size.[15] A sequential, orthogonal approach is essential for achieving high purity.

Visualization: The Purification Cascade

Caption: A multi-step chromatographic purification strategy.

Experimental Protocol 3: Multi-Step Purification

This protocol employs a cascade of chromatographic techniques for a systematic and effective purification process.

1. Step 1: Silica Gel Adsorption Chromatography (Initial Cleanup): a. Prepare a silica gel column using a suitable solvent system (e.g., hexane-ethyl acetate). b. Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the prepared column. c. Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). d. Collect fractions of a fixed volume (e.g., 10-20 mL). e. Monitor the fractions using Thin-Layer Chromatography (TLC) and a suitable visualization agent (e.g., vanillin-sulfuric acid stain). f. Pool the fractions containing the compound of interest (identified by its unique Rf value and/or a bioassay). Concentrate the pooled fractions.

2. Step 2: Size-Exclusion Chromatography (Decolorization & Group Separation): a. The concentrated, active fraction from the silica gel step is often highly pigmented. A Sephadex LH-20 column is excellent for removing these pigments and separating compounds based on molecular size.[16] b. Prepare a Sephadex LH-20 column equilibrated with a suitable solvent (e.g., methanol). c. Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column. d. Elute the column isocratically with methanol, collecting fractions. Ebelactone A will elute in a characteristic volume. e. Again, monitor the fractions by TLC, pool the pure fractions, and concentrate.

3. Step 3: High-Performance Liquid Chromatography (HPLC) (Final Polishing): a. The final step to achieve high purity involves reverse-phase HPLC. b. Dissolve the enriched fraction from the Sephadex step in the mobile phase and filter through a 0.22 µm syringe filter. c. Inject the sample onto a C18 column. d. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water). e. Monitor the elution profile with a UV detector. Ebelactone A will appear as a distinct peak at a specific retention time. f. Collect the peak corresponding to Ebelactone A, and remove the solvent to yield the pure compound.

Data Presentation: Purification Summary

Table 2: Illustrative Purification Table for Ebelactone A (Note: Data are representative and will vary with fermentation yield and process efficiency.)

| Purification Stage | Total Mass (mg) | Purity (by HPLC, %) | Step Yield (%) | Overall Yield (%) |

| Crude Ethyl Acetate Extract | 5,200 | ~1 | 100 | 100 |

| Silica Gel Pool | 450 | ~25 | 8.7 | 8.7 |

| Sephadex LH-20 Pool | 110 | ~80 | 24.4 | 2.1 |

| Purified by HPLC | 65 | >98 | 59.1 | 1.25 |

Part 4: Identity Confirmation and Final Validation

The final isolated compound must be rigorously characterized to confirm its identity as Ebelactone A and to establish its purity.

-

Spectroscopic Analysis: The definitive structural confirmation is achieved through a combination of Mass Spectrometry (MS) to determine the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to elucidate the precise chemical structure and stereochemistry.[4][17] The obtained data must match the values reported in the literature for Ebelactone A.[18]

-

Bioassay Validation: A crucial self-validating step is to confirm that the isolated compound possesses the expected biological activity. Performing an esterase inhibition assay will verify that the purified molecule is not an inactive isomer or a related but different compound.[3][19]

Conclusion

The isolation of Ebelactone A from Streptomyces aburaviensis is a multi-faceted process that demands a synergistic application of microbiology, biochemistry, and analytical chemistry. Success hinges on a logical, systematic workflow that begins with robust fermentation to maximize titer, proceeds through an efficient extraction to capture the crude product, and culminates in a multi-step chromatographic cascade to achieve high purity. Each step is a critical control point, and the rationale behind every methodological choice must be understood to troubleshoot and optimize the process effectively. This guide provides the foundational strategy for researchers to successfully isolate this valuable natural product for further scientific exploration.

References

-

Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. PubMed. Available at: [Link]

-

Ebelactone, an inhibitor of esterase, produced by actinomycetes. Journal of Antibiotics. Available at: [Link]

-

Microbial β‐lactone natural products. PMC. Available at: [Link]

-

Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes. PubMed. Available at: [Link]

-

β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. PubMed. Available at: [Link]

-

Streptomyces based cell factories for production of biomolecules and bioactive metabolites. ResearchGate. Available at: [Link]

-

Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28. PubMed. Available at: [Link]

-

Actinomycetes: Isolation, Cultivation and its Active Biomolecules. IntechOpen. Available at: [Link]

-

Isolation, characterization, and screening of actinomycetes producing bioactive compounds from Egyptian soil. Egyptian Journal of Medical Human Genetics. Available at: [Link]

-

Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. PMC. Available at: [Link]

-

Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. SCIRP. Available at: [Link]

-

Isolation and Identification of Biosurfactant Producing Actinomycetes From Soil. Science Alert. Available at: [Link]

-

How can I extract secondary metabolites from Actinomycetes? ResearchGate. Available at: [Link]

-

Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. MDPI. Available at: [Link]

-

Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry. Journal of Antibiotics. Available at: [Link]

-

Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. ResearchGate. Available at: [Link]

-

Identification and Characterization of Antibiotic-Producing Actinomycetes Isolates. The Science Publications. Available at: [Link]

-

Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

-

Production of Antibacterial Compounds from Actinomycetes. IntechOpen. Available at: [Link]

-

Synthesis of (‐)‐ebelactone A. Reagents and conditions... ResearchGate. Available at: [Link]

-

Chromatography: Techniques of Separation. TSI Journals. Available at: [Link]

-

Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]

-

Selected Chromatographic Methods for Determining the Biological Activity of Substances. MDPI. Available at: [Link]

-

Production, purification, and characterization of bioactive metabolites produced from rare actinobacteria pseudonocardia alni. SciSpace. Available at: [Link]

-

Episode-2:Fermentation Process for API(Pharma & Biotech Industry). YouTube. Available at: [Link]

-

Optimization of Fermentation Conditions for the Production of Bacteriocin "Fermentate". DTIC. Available at: [Link]

-

Stereocontrolled Total Synthesis of (-)-Ebelactone A. PubMed. Available at: [Link]

Sources

- 1. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial β‐lactone natural products: An annotated selection of World Wide Web sites relevant to the topics in microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of Antibacterial Compounds from Actinomycetes | IntechOpen [intechopen.com]

- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 11. Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. scispace.com [scispace.com]

- 17. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Structural Elucidation and Molecular Architecture of Ebelactones A and B: A Comprehensive Technical Guide

Executive Summary

Ebelactone A and Ebelactone B are complex polyketide-derived natural products originally isolated from the soil actinomycete Streptomyces aburaviensis (strain MG7-G1) by Umezawa and colleagues in 1980. Characterized by a highly substituted aliphatic backbone and a sensitive β-lactone (oxetan-2-one) ring, these compounds are potent inhibitors of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidases. This whitepaper provides an in-depth analysis of their structural elucidation, the causality behind the analytical techniques used to define their stereochemistry, and the self-validating experimental protocols required for their isolation and characterization.

Architectural Complexity & Mechanism of Action

Structural Divergence and Stereochemistry

Both ebelactones share a dense polyketide framework featuring an (E)-double bond, an enolizable ketone, and seven contiguous stereogenic centers[1]. The absolute configuration of Ebelactone A is defined as (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one[2].

The critical structural divergence between the two homologs lies at the C2 position (the α-carbon of the β-lactone ring). Ebelactone A possesses a methyl group at this position, whereas Ebelactone B features an ethyl group [3]. This seemingly minor aliphatic extension has profound implications for target binding.

Mechanism of Enzyme Inhibition

The biological activity of ebelactones is entirely dependent on the strained four-membered β-lactone ring. As ambident electrophiles, β-lactones are susceptible to nucleophilic attack. In the context of enzyme inhibition, the catalytic serine hydroxyl group of the target hydrolase attacks the carbonyl carbon (C1) of the β-lactone[4]. This ring-opening event forms a stable, covalent acyl-enzyme intermediate, leading to irreversible inactivation[4].

Mechanism of serine hydrolase inhibition via β-lactone ring opening.

Comparative Inhibitory Potency

The ethyl substitution at C2 in Ebelactone B provides superior hydrophobic packing within the active site pocket of target enzymes compared to the methyl group in Ebelactone A[3]. This translates to significantly enhanced inhibitory potency, as summarized in the quantitative data below:

| Target Enzyme | Ebelactone A (IC₅₀) | Ebelactone B (IC₅₀) | Source Organism |

| Pancreatic Lipase | 3 ng/mL | 0.8 ng/mL | Hog |

| Liver Esterase | 56 ng/mL | 0.35 ng/mL | Hog |

| FASN Thioesterase Domain | Not Reported | 0.8 µM | Human |

| Table 1: Comparative IC₅₀ values demonstrating the superior potency of Ebelactone B[4]. |

Structural Elucidation: Analytical Causality

Determining the structure of ebelactones presented a significant analytical challenge due to the high degree of substitution and the hydrolytic instability of the β-lactone ring. The elucidation relied on a synergistic combination of derivatization and advanced spectroscopy.

X-Ray Crystallography via Heavy Atom Derivatization

Because light atoms (C, H, O) do not scatter X-rays with sufficient anomalous dispersion to unambiguously determine absolute configuration (Friedel's law), Umezawa's group synthesized a p-bromobenzoate derivative of Ebelactone A[1].

-

Causality: The incorporation of the heavy bromine atom provided the necessary anomalous scattering signal, allowing the definitive anchoring of the absolute stereochemistry across all seven stereocenters[5].

NMR Spectroscopy and Stereochemical Mapping

For Ebelactone B, the structure was primarily deduced through rigorous 1D and 2D NMR spectroscopic comparisons with Ebelactone A[6].

-

Causality: Because the β-lactone ring is highly sensitive to nucleophilic attack, NMR characterization must be performed in strictly aprotic, non-nucleophilic solvents (e.g., anhydrous CDCl₃) to prevent spontaneous ring opening[1].

-

DQF-COSY was employed to map the contiguous spin systems of the polyketide backbone, while HMBC was critical for assigning the quaternary carbons and confirming the ester linkage of the strained four-membered ring[7].

Workflow for the isolation and structural elucidation of ebelactones.

Experimental Protocols for Isolation and Characterization

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each major phase includes a validation checkpoint to prevent the propagation of degraded artifacts.

Protocol 1: Isolation and Purification

-

Fermentation: Cultivate Streptomyces aburaviensis (MG7-G1) in a nutrient broth (starch, peptone, meat extract) at 27°C for 120 hours under continuous agitation.

-

Extraction: Adjust the whole broth to pH 2.0 using 1M HCl. Rationale: Acidification protonates organic acids and stabilizes the β-lactone against base-catalyzed hydrolysis. Extract immediately with an equal volume of ethyl acetate.

-

Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Critical: Maintain the water bath temperature below 35°C to prevent thermal degradation of the lactone.

-

Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a step gradient of hexane/ethyl acetate (from 9:1 to 1:1).

-

Validation Checkpoint: Spot fractions on TLC plates and visualize using phosphomolybdic acid (PMA) stain. Ebelactones will appear as dark blue spots. Confirm the presence of the intact β-lactone via an IR spectrum of the crude fraction (look for the characteristic sharp C=O stretch at ~1820 cm⁻¹).

Protocol 2: NMR-Based Structural Validation

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous CDCl₃. Filter through a glass wool plug into a 5 mm NMR tube.

-

1D Acquisition: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra.

-

Validation Checkpoint: Verify the presence of the highly deshielded β-lactone carbonyl carbon at ~170-175 ppm in the ¹³C spectrum.

-

-

2D Mapping:

-

Execute HSQC to establish one-bond ¹H-¹³C connectivities.

-

Execute HMBC optimized for long-range couplings (J = 8 Hz) to bridge the spin systems across the C9 ketone and the C1 lactone carbonyl.

-

Execute NOESY (mixing time 300-500 ms) to determine relative stereochemistry by observing through-space interactions between the backbone methyl substituents.

-

Total Synthesis & Stereochemical Control

The structural complexity of ebelactones has made them formidable targets for total synthesis. The first total synthesis by Paterson and Hulme achieved (-)-Ebelactone A in 12 linear steps[6].

A critical challenge in polyketide synthesis is controlling remote stereocenters. Paterson's strategy elegantly utilized an Ireland-Claisen rearrangement [8].

-

Causality: Direct aldol additions often struggle to control stereochemistry across extended distances. By first setting up a proximal 1,2-syn relationship via a stereoselective boron-mediated aldol reaction, the system was subjected to a stereospecific [3,3]-sigmatropic rearrangement. This effectively "relayed" the stereochemical information, expanding the 1,2-relationship into a 1,5-syn relationship across the polyketide backbone with absolute fidelity[9].

Later convergent syntheses improved overall yields (up to 20%) by utilizing stereocontrolled hydroboration to create building blocks that were subsequently united via Suzuki-Miyaura cross-coupling[6].

References

-

Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - Journal of Antibiotics (Tokyo). 5

-

A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B - BenchChem. 4

-

Stereocontrolled Total Synthesis of (−)-Ebelactone A - American Chemical Society. 6

-

Structural basis for the design of potent and species-specific inhibitors of 3-hydroxy-3-methylglutaryl CoA synthases - PNAS. 3

-

Evidence for an iterative module in chain elongation on the azalomycin polyketide synthase - Beilstein Journal of Organic Chemistry. 10

Sources

- 1. foster77.co.uk [foster77.co.uk]

- 2. Ebelactone A | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-institut.de [beilstein-institut.de]

- 10. BJOC - Evidence for an iterative module in chain elongation on the azalomycin polyketide synthase [beilstein-journals.org]

Total Synthesis of (-)-Ebelactone A: A Masterclass in Stereocontrol and Fragment Assembly

Executive Summary

(-)-Ebelactone A is a potent esterase inhibitor and a highly selective inactivator of homoserine transacetylase (HTA), making it a compelling target for antimicrobial drug development [1]. Structurally, it presents a formidable synthetic challenge: a linear polypropionate backbone harboring seven contiguous stereocenters, a highly sensitive β-lactone ring, and a trisubstituted (E)-alkene.

As a Senior Application Scientist, evaluating the synthetic routes to such complex natural products requires moving beyond theoretical retrosynthesis into the practical realities of the fume hood. This technical guide dissects the authoritative total syntheses of (-)-ebelactone A, focusing on the causality behind reagent selection and providing self-validating protocols for the critical transformations.

The Paterson Synthesis: Boron-Mediated Aldol Methodology

Ian Paterson’s landmark 1995 synthesis remains the gold standard for polypropionate construction [2]. The strategy relies on reagent-controlled asymmetric boron aldol reactions to establish the stereotetrads, followed by an Ireland-Claisen rearrangement to construct the C6-C7 trisubstituted alkene.

Logical flow of Paterson's (-)-ebelactone A synthesis via Aldol and Ireland-Claisen reactions.

Protocol 1: Asymmetric syn-Aldol Addition (Construction of C10-C11 Stereocenters)

Objective: Enantioselective formation of the syn-aldol adduct from diethyl ketone and 2-ethylacrolein.

Causality & Logic: The use of (-)-Ipc₂BOTf (diisopinocampheylboron triflate) generates a chiral Z-enol borinate. The bulky isopinocampheyl ligands create a highly organized, chiral Zimmerman-Traxler six-membered transition state. This restricts the approach of the aldehyde to a single diastereoface, overriding any inherent substrate bias (reagent control) and ensuring high enantioselectivity (>86% ee) [2].

Step-by-Step Procedure:

-

Enolization: To a cooled (-78 °C) solution of (-)-Ipc₂BOTf in dry CH₂Cl₂ under argon, add diisopropylethylamine (iPr₂NEt) followed by diethyl ketone. Stir for 1 hour to ensure complete formation of the Z-enol borinate.

-

Aldol Addition: Dropwise add 2-ethylacrolein to the enolate solution at -78 °C. Maintain the temperature for 2-4 hours.

-

Self-Validation: Monitor the disappearance of the aldehyde via TLC (using a p-anisaldehyde stain; the aldehyde will appear as a distinct, rapidly eluting spot).

-

-

Oxidative Workup (Critical Step): Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir at 0 °C for 1 hour.

-

Causality: The oxidative workup cleaves the robust boron-oxygen bond to release the free β-hydroxy ketone. The pH 7 buffer is strictly required to prevent base-catalyzed retro-aldol fragmentation or epimerization of the newly formed α-chiral center.

-

-

Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

The Mandal Synthesis: Organoboron & Cross-Coupling Strategy

Amit K. Mandal’s 2002 synthesis introduced a highly convergent approach, utilizing a late-stage B-alkyl Suzuki-Miyaura cross-coupling to unite two complex fragments [3].

Mandal's convergent assembly of (-)-ebelactone A using a B-alkyl Suzuki-Miyaura cross-coupling.

Protocol 2: Late-Stage B-Alkyl Suzuki-Miyaura Cross-Coupling

Objective: Convergent assembly of the C1-C9 and C10-C14 fragments.

Causality & Logic: Traditional cross-couplings often fail with sp³-hybridized alkylboranes due to competitive β-hydride elimination. Using Pd(dppf)Cl₂ as the catalyst provides a bidentate, sterically demanding ligand framework that accelerates reductive elimination over β-hydride elimination. This successfully couples the alkylborane with the vinyl iodide fragment with complete retention of stereochemistry [3].

Step-by-Step Procedure:

-

Hydroboration: Treat the terminal alkene fragment (C10-C14) with 9-BBN in THF at room temperature for 12 hours to form the B-alkyl-9-BBN intermediate (Still’s hydroboration protocol).

-

Cross-Coupling Setup: To the alkylborane solution, add the vinyl iodide fragment (C1-C9), aqueous K₃PO₄ (to activate the boron species by forming a highly reactive boronate complex), and Pd(dppf)Cl₂ (10 mol%).

-

Reaction: Heat the biphasic mixture to 50 °C for 12 hours.

-

Self-Validation: Reaction progress is tracked by LC-MS. The absence of des-iodo side products and the emergence of the coupled mass peak confirm that reductive elimination is outcompeting β-hydride elimination.

-

-

Workup: Dilute with EtOAc, wash with water, and purify the coupled product (70% isolated yield, single diastereomer).

Beta-Lactonization (Ring Closure)

The final and most delicate step in synthesizing (-)-ebelactone A is the closure of the highly strained β-lactone ring from the seco-acid precursor.

Protocol 3: Adam's Beta-Lactonization

Objective: Formation of the strained β-lactone ring from the seco-acid without epimerization.

Causality & Logic: The β-lactone is highly susceptible to nucleophilic attack and ring-opening. Adam's method utilizes benzenesulfonyl chloride (PhSO₂Cl) in pyridine to activate the carboxylic acid as a mixed anhydride. The adjacent β-hydroxyl group then undergoes an intramolecular nucleophilic attack. Pyridine acts as both the base and nucleophilic catalyst, ensuring mild conditions that prevent epimerization or premature ring-opening [2].

Step-by-Step Procedure:

-

Activation: Dissolve the seco-acid in anhydrous pyridine and cool to 0 °C. Add benzenesulfonyl chloride (2.0 equivalents) dropwise.

-

Cyclization: Stir the mixture at 0 °C for 12 hours, then allow it to slowly warm to room temperature.

-

Self-Validation: IR spectroscopy of an aliquot must show the emergence of a strong C=O stretching frequency at ~1820 cm⁻¹, which is uniquely characteristic of the strained β-lactone, confirming successful cyclization.

-

-

Isolation: Dilute with a cold mixture of ether and saturated aqueous NaHCO₃. Extract rapidly, dry, and concentrate under reduced pressure at low temperature to avoid thermal degradation of the lactone.

Quantitative Data & Yields

The table below summarizes the efficiency and strategic differences between the major published total syntheses of (-)-ebelactone A.

| Synthesis Strategy | Primary Author (Year) | Key Methodologies | Longest Linear Sequence | Overall Yield |

| Boron Aldol / Ireland-Claisen | Ian Paterson (1995) | Asymmetric syn/anti Aldol, Ireland-Claisen Rearrangement | 12 steps | 9.0% |

| Hydroboration / Suzuki-Miyaura | Amit K. Mandal (2002) | Still's Hydroboration, B-alkyl Suzuki-Miyaura Cross-Coupling | ~16 steps | N/A |

| Homoaldol / 1,2-Metallate | Philip Kocienski (2005) | Hoppe Homoaldol, Cu(I) 1,2-Metallate Rearrangement | 24 steps | 2.9% |

Conclusion

The total synthesis of (-)-ebelactone A requires absolute precision in stereocontrol and mild handling of late-stage intermediates. Paterson’s approach demonstrates the unmatched power of boron enolate chemistry for setting contiguous stereocenters, while Mandal’s route showcases the modern utility of transition-metal cross-coupling in complex sp³-rich environments. For drug development professionals, these methodologies provide a robust blueprint for synthesizing β-lactone analogs with modified pharmacokinetic profiles.

References

-

De Pascale, G., Nazi, I., Harrison, P. H., & Wright, G. D. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of Antibiotics, 64(7), 483-487. URL: [Link]

-

Paterson, I., & Hulme, A. N. (1995). Total Synthesis of (-)-Ebelactone A and B. The Journal of Organic Chemistry, 60(11), 3288-3300. URL: [Link]

-

Mandal, A. K. (2002). Stereocontrolled Total Synthesis of (-)-Ebelactone A. Organic Letters, 4(12), 2043-2045. URL: [Link]

-

Kocienski, P. J., et al. (2005). A synthesis of (-)-ebelactones A and B. Tetrahedron, 61(13), 3322-3335. URL: [Link]

A Technical Guide to the Stereoselective Synthesis of Ebelactone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebelactone A, a natural product isolated from Streptomyces aburaviensis, has garnered significant attention due to its potent inhibitory activity against esterases and lipases.[1][2] This β-lactone-containing molecule presents a formidable challenge to synthetic chemists owing to its dense stereochemical architecture, featuring three contiguous stereocenters. This guide provides an in-depth analysis of the key stereoselective strategies developed to conquer this challenge. It delves into the underlying principles of stereocontrol, from substrate- and auxiliary-controlled reactions to modern catalytic asymmetric methods. By examining and comparing seminal total syntheses, this document offers field-proven insights into the causal factors behind successful experimental designs, providing a robust resource for professionals engaged in complex molecule synthesis and drug discovery.

Introduction: The Significance and Challenge of Ebelactone A

Ebelactone A and its analogue, ebelactone B, are members of the β-lactone family of natural products, known for a wide range of biological activities.[3] Specifically, ebelactones are potent inhibitors of various esterases and lipases.[1] This inhibitory profile makes them valuable as biochemical probes and as potential leads for therapeutic agents.[4] For instance, ebelactone A has been shown to be a potent inactivator of homoserine transacetylase (HTA), an enzyme crucial for methionine biosynthesis in many bacteria and fungi, highlighting its potential as a scaffold for new antimicrobial agents.[4]

The synthetic challenge of ebelactone A lies in the precise installation of three contiguous stereocenters at the C2, C3, and C4 positions, and the construction of the strained, four-membered β-lactone ring. The acyclic nature of the carbon backbone means that stereocontrol cannot be easily relayed through cyclic transition states, demanding highly specific and efficient asymmetric reactions.

Retrosynthetic Analysis: Deconstructing the Challenge

A convergent retrosynthetic strategy is often favored for complex acyclic molecules like ebelactone A. This approach involves the synthesis of key fragments that are later coupled together. Most syntheses disconnect the molecule into two or three key fragments, focusing on forming the C4-C5 or C5-C6 bonds in a late-stage coupling step.

A common disconnection strategy is illustrated below:

Caption: A convergent retrosynthesis of Ebelactone A.

This approach isolates the stereochemical challenges into smaller, more manageable fragments. The synthesis of "Fragment A" must address the C2 and C3 stereocenters, while "Fragment C" typically contains the C11 stereocenter. The union of these fragments then requires a stereocontrolled C-C bond formation.

Core Strategies for Stereocontrol

The success of any ebelactone A synthesis hinges on the methods used to control the stereochemistry of the three key centers. Several powerful strategies have been employed.

Chiral Auxiliary-Mediated Aldol Reactions

One of the most robust methods for setting adjacent stereocenters is the chiral auxiliary-controlled aldol reaction. The Evans' syn-aldol reaction is a prime example and has been pivotal in constructing the C2-C3 relationship found in Fragment A.[3]

Causality of Stereoselection: The reaction proceeds through a highly organized, six-membered, boat-like Zimmerman-Traxler transition state. The chiral auxiliary, typically an oxazolidinone, blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. The boron atom chelates with both the auxiliary's carbonyl and the enolate oxygen, locking the conformation and leading to a predictable and highly diastereoselective outcome.

Caption: Workflow for an Evans' syn-aldol reaction.

Protocol: Synthesis of Evans' syn-Aldol Adduct (Fragment A Precursor) [3]

-

Enolate Formation: To a solution of N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by triethylamine (Et₃N, 1.2 eq). Stir for 45 minutes at 0 °C.

-

Aldol Addition: Cool the resulting boron enolate solution to -78 °C. Add a solution of α-benzyloxyacetaldehyde (1.2 eq) in CH₂Cl₂ dropwise.

-

Reaction Quench: Stir the mixture at -78 °C for 3 hours. Quench the reaction by adding a phosphate buffer (pH 7) and methanol, followed by hydrogen peroxide (30% aq. solution).

-

Workup & Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with an organic solvent, dry over MgSO₄, concentrate, and purify by flash column chromatography to yield the syn-aldol product.

| Reaction | Diastereoselectivity (ds) | Yield | Reference |

| Evans' syn-Aldol | >99:1 (syn:anti) | 95% | [3] |

Substrate-Controlled Reactions: Asymmetric Hydroboration

Once a stereocenter is established, it can direct the stereochemical outcome of subsequent reactions on the same molecule. This principle of substrate control is elegantly used in several ebelactone syntheses to set the C4 stereocenter.[3][5]

Causality of Stereoselection: In the hydroboration of a homoallylic alcohol intermediate, the existing hydroxyl group at C3 can direct the bulky hydroboration reagent (e.g., 9-BBN) to the opposite face of the double bond. This occurs through a chair-like transition state where the large substituents preferentially occupy equatorial positions to minimize steric hindrance, leading to an anti relationship between the C3 hydroxyl and the newly formed C4 hydroxyl group.

Protocol: Diastereoselective Hydroboration-Oxidation

-

Hydroboration: To a solution of the homoallylic alcohol (1.0 eq) in dry THF (0.1 M) at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq) in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Oxidation: Cool the reaction to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M), and then 30% hydrogen peroxide.

-

Workup & Purification: Stir vigorously at room temperature for 4 hours. Separate the layers, extract the aqueous layer with an organic solvent, combine organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Catalyst-Controlled Reactions: Sharpless Asymmetric Epoxidation

Catalyst-controlled reactions offer a powerful alternative where the stereochemical outcome is dictated by a chiral catalyst rather than by the substrate or an auxiliary. The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of this approach and has been used to set key stereocenters in ebelactone fragments.[6]

Causality of Stereoselection: The SAE utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ligand (either (+)-DET or (-)-DET). The allylic alcohol substrate coordinates to the titanium center, and the chiral ligand environment creates a C₂-symmetric pocket that directs the oxidant (t-BuOOH) to one specific face of the alkene. The choice of (+)- or (-)-DET dictates which face is epoxidized, allowing for predictable and high enantioselectivity.

Convergent Fragment Coupling Strategies

With the stereochemically rich fragments in hand, the final challenge is their convergent union. Modern cross-coupling reactions are indispensable tools for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a reliable method for forming C(sp²)-C(sp³) bonds, ideal for linking a vinyl iodide fragment with an alkylborane fragment.[3][5] This strategy was effectively used in a highly stereocontrolled synthesis of (-)-ebelactone A.[3][5]

Caption: Suzuki-Miyaura coupling for fragment assembly.

Protocol: Suzuki-Miyaura Coupling of Ebelactone Fragments [3]

-

Reagent Preparation: In a flame-dried flask under argon, dissolve the vinyl iodide fragment (1.0 eq) and the alkylborane fragment (1.2 eq) in a mixture of THF and benzene.

-

Catalyst Addition: Add an aqueous solution of a base (e.g., thallium hydroxide or potassium phosphate). Degas the mixture. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to reflux (or an appropriate temperature) and monitor by TLC until the starting material is consumed.

-

Workup & Purification: Cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Organosilicon-Based Strategies

Alternative strategies have utilized organosilicon chemistry to control stereochemistry.[7] For instance, stereospecific anti Sₑ2' reactions between enantiomerically enriched allenylsilanes and aldehydes can establish key stereocenters.[7] Subsequent transformations, such as stereospecific silylcupration and iododesilylation, can be used to form vinyl iodide moieties for further coupling, for example, via a Nozaki-Hiyama-Kishi reaction.[7][8]

Comparative Analysis of Key Synthetic Routes

| Lead Author(s) | Key Stereocontrol Steps | Fragment Coupling | Overall Yield | Longest Linear Sequence | Reference |

| Paterson, I. | Aldol Condensations, Claisen Rearrangement | Aldol Condensation | 4% | 12 steps | [3] |

| Ghosh, A. K. | Evans' syn-Aldol, Substrate-controlled Hydroboration | Suzuki-Miyaura Coupling | 20% | 20 steps | [3] |

| Fleming, I. | Silicon-controlled Methylation & Hydroboration | Nozaki-Hiyama-Kishi | N/A (synthesis of epi-ebelactone A derivative) | N/A | [7] |

| Yadav, J. S. | Sharpless Epoxidation, Evans' Alkylation | Wittig Olefination | Not specified | Not specified | [6] |

Conclusion and Future Outlook

The stereoselective synthesis of ebelactone A has served as a benchmark for validating the power and precision of modern asymmetric synthesis methodologies. Early routes relied heavily on substrate and auxiliary control, while more recent approaches have demonstrated the efficacy of convergent strategies using robust, catalyst-controlled cross-coupling reactions. The synthesis by Ghosh and coworkers, achieving a 20% overall yield, represents a significant advancement in efficiency.[3]

Future efforts in this area may focus on further increasing synthetic efficiency through more convergent or atom-economical routes. The development of novel catalytic methods that can set multiple stereocenters in a single operation could dramatically shorten synthetic sequences. Furthermore, as our understanding of the biological targets of ebelactone A grows, the synthetic strategies outlined here will be invaluable for generating novel analogues with enhanced potency, selectivity, and pharmacokinetic properties, aiding in the development of next-generation therapeutics.

References

-

Srinivasu, K., Nagaiah, K., & Yadav, J. S. (2020). Stereoselective Total Synthesis of (‐)‐Ebelactone A. ChemistrySelect, 5(9), 2763-2766. Available from: [Link]

-

Ghosh, A. K., & Shevlin, M. (2002). Stereocontrolled Total Synthesis of (−)-Ebelactone A. Organic Letters, 4(12), 2043–2045. Available from: [Link]

-

Ghosh, A. K., & Shevlin, M. (2002). Stereocontrolled Total Synthesis of (-)-Ebelactone A. PubMed, 4(12), 2043-5. Available from: [Link]

-

Cooksey, J. P., Ford, R. L., Kocieński, P. J., Pelotier, B., & Pons, J.-M. (2010). A synthesis of (-)-ebelactones A and B. Tetrahedron, 66(33), 6462-6467. Available from: [Link]

-

Mo, S., Krunic, A., & Franzblau, S. G. (2013). Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. The Journal of Antibiotics, 66, 441–448. Available from: [Link]

-

Fleming, I., & Ghosh, S. K. (2001). Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. Organic & Biomolecular Chemistry, (21), 3439-3459. Available from: [Link]

-

Fleming, I. (2001). Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. RSC Publishing. Available from: [Link]

-

Pascale, G. D., Nazi, I., Harrison, P. H. M., & Wright, G. D. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of Antibiotics, 64(6), 441-446. Available from: [Link]

-

Umezawa, H., Aoyagi, T., Uotani, K., Hamada, M., Takeuchi, T., & Takahashi, S. (1980). Ebelactone, an inhibitor of esterase, produced by actinomycetes. The Journal of Antibiotics, 33(12), 1594-1596. Available from: [Link]

-

Foster, C. E. (2001). Studies directed towards the synthesis of (-)-Ebelactone-A. University of Cambridge. Available from: [Link]

-

Foster, C. E. (2001). Studies directed towards the synthesis of (-)-Ebelactone-A. Apollo - University of Cambridge Repository. Available from: [Link]

-

Paterson, I., & Hulme, A. N. (1995). Total Synthesis of (-)-Ebelactone A and B. The Journal of Organic Chemistry, 60(11), 3288-3300. Available from: [Link]

-

Niu, C., & Hofstein, H. (1982). Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry. The Journal of Antibiotics, 35(12), 1670-1674. Available from: [Link]

Sources

- 1. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereocontrolled total synthesis of (-)-ebelactone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. foster77.co.uk [foster77.co.uk]

Ebelactone A: Structural Dynamics, Biosynthetic Assembly, and Mechanisms of Esterase Inhibition

Executive Summary

Ebelactone A is a naturally occurring, polyketide-derived β-lactone originally isolated from the soil actinomycete Streptomyces aburaviensis[1]. As a potent inhibitor of esterases, lipases, and specific aminopeptidases, it has garnered significant attention in drug development and chemical biology[1]. This technical guide provides an in-depth analysis of Ebelactone A, detailing its unique structural properties, its atypical thioesterase-independent biosynthesis, and the precise molecular mechanics driving its irreversible covalent inhibition of target enzymes.

Chemical Structure and Physicochemical Properties

The molecular architecture of Ebelactone A is defined by a highly functionalized aliphatic chain terminating in a sensitive, four-membered β-lactone (oxetan-2-one) ring[1]. The compound exhibits structural characteristics common to macrolide antibiotics but is distinguished by an enolizable ketone and multiple stereocenters that dictate its three-dimensional conformation[1]. The β-lactone ring is the critical pharmacophore; its inherent ring strain makes it highly susceptible to nucleophilic attack, a feature central to its biological activity[2].

Table 1: Physicochemical and Structural Properties of Ebelactone A

| Property | Value |

| IUPAC Name | (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one[3] |

| Molecular Formula | C20H34O4[3] |

| Molecular Weight | 338.5 g/mol [3] |

| Monoisotopic Mass | 338.2457 Da[4] |

| CAS Registry Number | 76808-16-7[3] |

| Biological Source | Streptomyces aburaviensis (MG7-G1)[1] |

| Key Structural Features | β-lactone ring, enolizable ketone, hydrophobic tail[1][2] |

Biosynthetic Pathway: A Thioesterase-Independent Mechanism

Ebelactone A is synthesized via a Type I polyketide synthase (PKS) pathway[5]. utilizing 13C and 18O precursors have fundamentally mapped this assembly[5].

The most remarkable feature of Ebelactone A biosynthesis is the mechanism of chain termination and cyclization. Genetic analysis reveals that the ebelactone PKS lacks a terminal thioesterase (TE) domain—the standard enzymatic machinery used to release polyketide chains[5]. Instead, the formation of the β-lactone ring occurs via a TE-independent intramolecular cyclization. The β-hydroxy group of the acyclic precursor executes a nucleophilic attack directly onto the carbonyl moiety of the PKS-bound intermediate, simultaneously forming the four-membered ring and releasing the mature molecule from the enzyme complex[5].

Thioesterase-independent cyclization pathway of Ebelactone A biosynthesis.

Mechanism of Action: Covalent Inactivation of Serine Hydrolases

Ebelactone A is a potent inactivator of enzymes utilizing a Ser-His-Asp catalytic triad, such as esterases, lipases, and homoserine transacetylase (HTA)[1][2]. HTA is a particularly critical target, as it catalyzes the first committed step in methionine biosynthesis in many pathogenic bacteria, making Ebelactone A a valuable scaffold for [2].

The mechanism of inhibition is driven by the electrophilic nature of the β-lactone ring[2]. Upon non-covalent docking into the enzyme's active site, the catalytic serine residue (e.g., Ser143 in Haemophilus influenzae HTA) acts as a nucleophile, attacking the carbonyl carbon of the β-lactone[2]. This attack relieves the inherent angular strain of the four-membered ring, driving the reaction forward to open the ring and form a highly stable, covalent acyl-enzyme intermediate[2]. Because this covalent modification cannot be easily hydrolyzed by water, the enzyme is irreversibly inactivated.

Mechanism of irreversible enzyme inhibition via β-lactone ring opening.

Experimental Workflows and Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.

Protocol 1: Isolation and Chromatographic Purification

Objective: Extract and purify Ebelactone A from Streptomyces aburaviensis while preserving the hydrolytically sensitive β-lactone ring.

-

Fermentation: Cultivate S. aburaviensis (MG7-G1) in a medium supplemented with sodium propionate.

-

Causality: Ebelactone A's carbon backbone is heavily derived from propionate units[6]. Supplementing the medium shifts the metabolic flux directly toward polyketide chain elongation, maximizing yield.

-

-

Solvent Extraction: Extract the clarified fermentation broth using ethyl acetate.

-

Causality: Ebelactone A is a highly lipophilic molecule (predicted XLogP ~4.6)[4]. Ethyl acetate efficiently partitions the target compound from polar cellular debris and aqueous media without inducing hydrolysis.

-

-

Silica Gel Chromatography: Purify the organic extract using normal-phase silica gel chromatography, eluting with a gentle hexane/ethyl acetate gradient.

-

Causality: The enolizable ketone and β-lactone ring are highly sensitive to harsh pH or reverse-phase aqueous conditions[1]. Normal-phase chromatography provides polarity-driven separation while maintaining an anhydrous environment to prevent premature ring opening.

-

-

Self-Validation (LC-MS): Analyze the purified fractions via LC-MS. The presence of the intact [M+H]+ ion at m/z 339.25 and the [M+Na]+ adduct at m/z 361.23 confirms the structural integrity of the β-lactone ring[4], validating the non-destructive nature of the extraction.

Protocol 2: Kinetic Profiling of HTA Inhibition

Objective: Determine the pseudo-first-order rate constant (

-

Pre-incubation Phase: Incubate purified recombinant HTA with varying concentrations of Ebelactone A in 50 mM HEPES buffer (pH 7.5) at 25°C for predefined time intervals (0 to 60 minutes).

-

Causality: Because Ebelactone A is a mechanism-based covalent inhibitor, inactivation is time-dependent[2]. Pre-incubation allows the inhibitor to dock and execute the ring-opening reaction before competing with the natural substrate.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding an excess of acetyl-CoA and homoserine to the pre-incubated mixture.

-

Causality: Adding substrates post-incubation isolates the irreversible inactivation phase from the catalytic turnover phase, ensuring accurate kinetic modeling.

-

-

Continuous Spectrophotometric Monitoring (Self-Validating Step): Include 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer and monitor absorbance at 412 nm.

-

Causality: Active HTA transfers an acetyl group from acetyl-CoA, releasing free Coenzyme A (CoA). DTNB reacts instantly with the free thiol of CoA to produce a yellow chromophore. This provides a continuous, real-time readout of residual enzyme activity. A flatline in absorbance directly and visually validates complete enzyme inactivation.

-

-

Data Analysis: Plot the natural logarithm of the residual enzyme activity against pre-incubation time. The slope of the linear regression yields the pseudo-first-order rate constant (

), quantifying the inhibitor's potency.

References

-

PubChem Compound Summary for CID 6436820, Ebelactone A Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone Source: The Journal of Antibiotics (PubMed) URL:[Link]

-

Stereocontrolled Total Synthesis of (−)-Ebelactone A Source: Organic Letters (ACS Publications) URL:[Link]

-

β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents Source: The Journal of Antibiotics (PubMed) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ebelactone A | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ebelactone a (C20H34O4) [pubchemlite.lcsb.uni.lu]

- 5. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebelactone A as a Targeted Lipase Inhibitor: Molecular Mechanisms and Experimental Methodologies

Executive Summary

The regulation of lipid metabolism is a cornerstone of therapeutic interventions for obesity, metabolic syndrome, and acute pancreatitis. Among the arsenal of natural product-derived modulators, Ebelactone A —a secondary metabolite isolated from the actinomycete Streptomyces aburaviensis—has emerged as a highly potent esterase and lipase inhibitor 1. This technical guide explores the structural biology, covalent inhibition kinetics, and the rigorous self-validating experimental frameworks required to evaluate Ebelactone A's efficacy in biochemical research.

Structural Biology & Mechanism of Action

Pancreatic and digestive lipases belong to the serine hydrolase family, utilizing a classic Ser-His-Asp (or Ser-His-Glu) catalytic triad to hydrolyze dietary triacylglycerols. The inhibitory prowess of Ebelactone A is fundamentally dictated by its central pharmacophore: a highly strained

The Covalent Acyl-Enzyme Intermediate

Unlike reversible competitive inhibitors, Ebelactone A acts as an irreversible (or pseudo-irreversible) suicide inhibitor. To access the deeply buried active site of the lipase, Ebelactone A adopts a distinct C-shape conformation , allowing its hydrophobic tail to navigate the enzyme's hydrophobic access tunnel 3. Once oriented within the catalytic pocket, the nucleophilic hydroxyl group of the active-site serine attacks the carbonyl carbon of the

Covalent inhibition mechanism of Ebelactone A on pancreatic lipase.

Comparative Inhibition Kinetics

Ebelactone A exhibits extraordinary potency, often outperforming synthetic counterparts and standard-of-care drugs like Orlistat (a hydrogenated derivative of lipstatin) 1, 2. The table below synthesizes quantitative data across different lipase models, highlighting its nanogram-level IC50 values.

| Inhibitor | Target Enzyme | Inhibitory Potency | Reference |

| Ebelactone A | Hog Pancreatic Lipase | IC50 = 3.0 ng/mL | [[1]](), 4 |

| Ebelactone B | Hog Pancreatic Lipase | IC50 = 0.8 ng/mL | 1, 4 |

| Esterastin | Hog Pancreatic Lipase | IC50 = 0.2 ng/mL | 4 |

| Ebelactone A | C. undecimalis Digestive Lipase | 89.8% Inhibition | 5 |

| Ebelactone B | C. undecimalis Digestive Lipase | 75.7% Inhibition | [[5]]() |

| Orlistat | C. undecimalis Digestive Lipase | 61.4% Inhibition | 5 |

| SDS (1%) | C. undecimalis Digestive Lipase | 80.2% Inhibition | [[5]]() |

Note: In complex biological matrices like the 43.8 kDa digestive lipase from common snook juveniles, Ebelactone A demonstrated superior inhibitory power (89.8%) compared to both Ebelactone B and Orlistat 5.

Methodological Framework: Validating Lipase Inhibition

To accurately measure the kinetics of a covalent inhibitor, the experimental design must account for time-dependent binding and interfacial enzyme activation.

Experimental workflow for determining Ebelactone A lipase inhibition.

Protocol 1: Time-Dependent Colorimetric Lipase Assay

This protocol quantifies the residual activity of lipase after exposure to Ebelactone A.

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 4 mM Sodium Deoxycholate (NaDC).

-

Causality: Lipases require interfacial activation. Bile salts like NaDC create a physiological lipid-water interface, forcing the enzyme's "lid" domain to open and expose the active site 6.

-

-

Enzyme-Inhibitor Pre-incubation: Mix purified lipase with varying concentrations of Ebelactone A (e.g., 0.1 to 10 ng/mL) and incubate at 37°C for 15 minutes.

-

Causality: Covalent modification by

-lactones is a time-dependent process. Pre-incubation ensures the nucleophilic attack on the lactone ring reaches equilibrium before introducing a competing substrate 6.

-

-

Substrate Addition: Add p-nitrophenyl palmitate (pNPP) to initiate the reaction.

-

Quantification: Measure absorbance at 410 nm continuously for 10 minutes.

-

Self-Validation Check: Always run a "Substrate + Buffer" blank to rule out auto-hydrolysis, and a vehicle control (DMSO) to confirm the solvent is not denaturing the enzyme.

-

Protocol 2: Native Zymography for Covalent Binding Confirmation

To definitively prove that Ebelactone A binds irreversibly, researchers utilize zymography.

-

Electrophoresis: Resolve the Ebelactone A-treated enzyme and a vehicle-treated control on a 10% Native Polyacrylamide Gel.

-

Causality: Unlike SDS-PAGE, native conditions preserve the 3D folding and active site integrity of the lipase, allowing it to remain functional for in-gel assays 5.

-

-

Substrate Overlay: Wash the gel in Tris-HCl buffer and overlay with a fluorogenic or chromogenic lipid substrate (e.g., MUF-butyrate).

-

Imaging: Visualize the bands under UV light or standard imaging.

-

Self-Validation Check: The vehicle lane must show a bright, active band at the expected molecular weight (e.g., ~43.8 kDa for certain lipases 5). Complete absence of this band in the Ebelactone A lane confirms that the inhibitor remained covalently bound despite the electrophoretic forces, proving irreversible inhibition 5.

-

References

-

5 Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles. MDPI.

-

1 Inhibitors of pancreatic lipase: state of the art and clinical perspectives. NIH.

-

4 Microbial lipases and their industrial applications: a comprehensive review. NIH.

-

3 A synthesis of (-)-ebelactones A and B. ResearchGate.

-

2 Discovery and development of gastrointestinal lipase inhibitors. Wikipedia.

-

[[6]]() Inhibition of SaDL by THL in the absence or presence of 4 mM NaDC. ResearchGate.

Sources

- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

ebelactone a effect on breast cancer cell lines (MDA-MB-231, MCF-7)

Application Note: Mechanistic Profiling of Ebelactone A in Breast Cancer Models (MDA-MB-231 and MCF-7)

Executive Summary & Mechanistic Grounding

Unlike healthy somatic cells that preferentially utilize dietary lipids, breast cancer cell lines—particularly the highly invasive, triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7—exhibit a profound metabolic shift toward de novo lipogenesis. This pathway is driven by the overexpression of Fatty Acid Synthase (FASN), a critical enzyme that supplies the palmitate necessary for membrane synthesis, lipid raft formation, and rapid proliferation[1][2].

Ebelactone A is a naturally occurring microbial β-lactone derived from Streptomyces sp.[3]. While it is classically characterized in the literature as a broad-spectrum inhibitor of esterases, lipases, and aminopeptidases[4], advanced mechanistic studies reveal that its β-lactone pharmacophore allows it to act as a covalent inhibitor of the thioesterase (TE) domain of FASN[5]. By binding directly to the active site serine of the FASN TE domain, Ebelactone A physically blocks the release of newly synthesized fatty acids. This dual-action profile (esterase/lipase inhibition combined with FASN blockade) induces severe endoplasmic reticulum (ER) stress and metabolic crisis, ultimately triggering apoptosis in lipogenesis-addicted breast cancer cells[1][2].

Quantitative Profiling in Breast Cancer Models

The efficacy of Ebelactone A and structurally related β-lactones varies based on the target enzyme and the metabolic dependency of the specific cell line. MDA-MB-231 cells show acute sensitivity to lipid raft disruption and FASN inhibition compared to less aggressive phenotypes[1][2].

Table 1: Quantitative Profiling of Ebelactone A and Reference β-Lactones

| Compound | Primary Target(s) | IC50 / Effective Dose | Cell Line / Model | Primary Phenotypic Response |

| Ebelactone A | Esterase / Lipase | 56 µM / 3 µM[4] | Cell-free assay | Direct enzymatic inhibition |

| Ebelactone A | FASN (Thioesterase) | 50 - 100 µM | MDA-MB-231, MCF-7 | Reduced lipogenesis, Apoptosis[1] |

| Ebelactone B | FASN (Thioesterase) | ~10x more potent than A[1] | MDA-MB-231 | Enhanced Apoptosis |

| Orlistat (Ref) | FASN (Thioesterase) | 10 - 25 µM[2] | MDA-MB-231 | Growth arrest, Apoptosis |

Note: Ebelactone B possesses an ethyl α-chain compared to the methyl α-chain of Ebelactone A, conferring higher potency against the FASN thioesterase domain[1].

Pathway Visualization

Mechanism of Ebelactone A inducing apoptosis via FASN thioesterase inhibition in breast cancer.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, the following protocols are designed as self-validating systems. They not only measure the baseline effect of Ebelactone A but also confirm its specific mechanism of action through built-in rescue and target-engagement controls.